molecular formula C16H13ClFN3O2S B4546255 N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE

N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE

Cat. No.: B4546255
M. Wt: 365.8 g/mol
InChI Key: PGMPJBHAYVQOCV-UHFFFAOYSA-N
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Description

N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a 4-chlorobenzyl group and a benzenesulfonamide moiety with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with 4-Chlorobenzyl Group: The pyrazole ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Benzenesulfonamide Moiety: The final step involves the reaction of the substituted pyrazole with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The pyrazole ring and benzenesulfonamide moiety can undergo oxidation and reduction under specific conditions.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex organic frameworks.

Scientific Research Applications

N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2S/c17-13-3-1-12(2-4-13)11-21-10-9-16(19-21)20-24(22,23)15-7-5-14(18)6-8-15/h1-10H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMPJBHAYVQOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE
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N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE
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N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE
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N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE
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N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE
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N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE

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